molecular formula C21H22FN5O B2912322 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide CAS No. 1021132-39-7

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide

Cat. No.: B2912322
CAS No.: 1021132-39-7
M. Wt: 379.439
InChI Key: SNIFIEOJGWSDPW-UHFFFAOYSA-N
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Description

2-(4-(1-(2-Fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide is a synthetic compound featuring a 2-fluorophenyl-substituted imidazole core linked to an N-phenylacetamide group via a piperazine bridge. This structure combines key pharmacophoric elements: the fluorophenyl group enhances lipophilicity and receptor binding, the imidazole ring contributes to hydrogen bonding, and the piperazine-acetamide moiety may improve solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-18-8-4-5-9-19(18)27-11-10-23-21(27)26-14-12-25(13-15-26)16-20(28)24-17-6-2-1-3-7-17/h1-11H,12-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIFIEOJGWSDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=NC=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-phenylacetamide, a compound featuring a complex structure with both imidazole and piperazine moieties, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C13H15FN4C_{13}H_{15}FN_{4} with a molecular weight of approximately 246.29 g/mol. It features a piperazine ring substituted with a 2-fluorophenyl group and an imidazole moiety, which is significant for its biological interactions.

PropertyValue
Chemical FormulaC13H15FN4
Molecular Weight246.29 g/mol
CAS Number1019108-42-9
IUPAC NameThis compound

The compound acts primarily as a positive allosteric modulator (PAM) for various receptors, particularly within the GABA-A receptor family. Studies have indicated that similar compounds can enhance GABAergic transmission by stabilizing the receptor in an active conformation, thereby increasing the efficacy of GABA at the synapse .

Receptor Interactions

Research has shown that derivatives of imidazole and piperazine structures can interact with multiple neurotransmitter systems. The specific interactions of this compound include:

  • GABA-A Receptors : Enhances receptor activity, potentially useful in treating anxiety and seizure disorders.
  • Histamine H4 Receptors : Modulates immune responses and inflammation .

Antidepressant and Anxiolytic Effects

Preclinical studies have suggested that compounds with similar scaffolds exhibit antidepressant and anxiolytic properties. For instance, analogs have been shown to reduce anxiety-like behaviors in rodent models, indicating potential therapeutic applications in mood disorders.

Anticancer Activity

Recent investigations into related compounds have revealed anticancer properties through mechanisms such as apoptosis induction in various cancer cell lines. The structural features of this compound suggest it may also possess similar activities.

Case Studies and Research Findings

Several studies highlight the biological potential of related compounds:

  • GABA-A Modulation : A study identified that certain benzimidazole derivatives acted as PAMs at the GABA-A receptor, leading to increased metabolic stability compared to traditional drugs like alpidem .
  • Histamine Receptor Studies : Research on imidazole derivatives indicated their role in modulating histamine receptors, demonstrating their potential in treating allergic responses and inflammation .
  • Cytotoxicity Assays : In vitro studies on structurally similar compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine or imidazole components could enhance therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name (Source) Core Structure Substituents/Linkers Notable Features
Target Compound Imidazole-piperazine 2-Fluorophenyl, N-phenylacetamide Piperazine bridge, 2-fluoro substitution
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazole-1-yl)-N-phenylacetamide (22) Benzoimidazole 4-Fluorophenyl, N-phenylacetamide Benzoimidazole core, 4-fluoro substitution
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzoimidazole-thioether Thioether linker, 4-fluorophenyl Sulfur bridge, increased rigidity
N-[2-(2-Chlorobenzyl)-4-(4-chlorophenyl)-1H-imidazol-1-yl]-2-phenylacetamide (4g) Imidazole 2-Chlorobenzyl, 4-chlorophenyl Chlorine substituents, higher lipophilicity
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole-sulfanyl 4-Fluorophenyl, naphthyl group Sulfanyl linker, bulky naphthyl substituent

Key Observations :

  • Fluorine Position : The target compound’s 2-fluorophenyl group (vs. 4-fluoro in ) may alter steric interactions and electronic effects, impacting receptor binding .
  • Linker Flexibility : Piperazine in the target compound provides conformational flexibility compared to rigid thioether () or sulfanyl () linkers.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound (Source) Melting Point (°C) $ ^1H $-NMR Shifts (δ ppm) LC-MS Data ([M+H]$^+$)
Target Compound Not reported Expected δ ~7.2–7.8 (aromatic), 3.5–4.0 (piperazine) Estimated ~400–450
Compound 22 236.7–239.0 δ 7.06–7.78 (aromatic), 5.02 (CH$_2$) Not reported
Compound 4g 245–247 δ 3.62–3.94 (CH$_2$), 7.23–7.76 (aromatic) 435.88/437.91
Compound D10 (Quinoline analog) Not reported δ 7.26–8.10 (quinoline, fluorophenyl) Not reported

Insights :

  • Melting Points : Higher melting points in chlorinated analogs () suggest stronger crystal packing due to halogen interactions.
  • NMR Shifts : The target’s piperazine protons are expected near δ 3.5–4.0, distinct from thioether-linked CH$_2$ groups (δ ~3.6–4.0 in ).

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